Acediasulfone

Description

This compound (INN) is an antimicrobial and antimalarial long-acting prodrug of dapsone.

This compound is a long-acting prodrug of dapsone, used in the treatment of leprosy.

This compound is a small molecule drug with a maximum clinical trial phase of II.

antibacterial drug for treatment of ear infections; structure in first source

Properties

CAS No. |

80-03-5 |

|---|---|

Molecular Formula |

C14H14N2O4S |

Molecular Weight |

306.34 g/mol |

IUPAC Name |

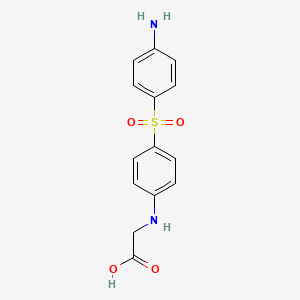

2-[4-(4-aminophenyl)sulfonylanilino]acetic acid |

InChI |

InChI=1S/C14H14N2O4S/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18/h1-8,16H,9,15H2,(H,17,18) |

InChI Key |

FKKUMFTYSTZUJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)O |

Appearance |

Solid powder |

melting_point |

194.0 °C |

Other CAS No. |

80-03-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ace (sulfone) acediasulfone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acediasulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acediasulfone, an antimicrobial and antimalarial agent, functions as a long-acting prodrug of its active form, dapsone.[1][2] This guide delineates the molecular mechanism of action of this compound, focusing on the inhibitory effects of its active metabolite, dapsone, on the bacterial folate biosynthesis pathway. It provides a comprehensive overview of the enzymatic target, quantitative inhibition data, and detailed experimental protocols for assessing its activity. Visual representations of the biochemical pathway and experimental workflows are included to facilitate a deeper understanding of its function.

Introduction: this compound as a Prodrug

This compound is pharmacologically inactive until it is metabolized in the body to its active form, dapsone (4,4'-diaminodiphenyl sulfone).[1][2] This conversion is a critical step for its antimicrobial and antimalarial effects. The primary focus of this guide is, therefore, on the mechanism of action of dapsone. Dapsone belongs to the sulfone class of antibiotics and, like sulfonamides, targets the synthesis of folic acid in microorganisms.[3][4]

Core Mechanism of Action: Inhibition of Dihydropteroate Synthase

The antibacterial effect of dapsone is achieved through the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5] This enzyme catalyzes a crucial step in the de novo synthesis of folate, a vitamin essential for bacterial growth and replication.[6][7]

The Bacterial Folate Biosynthesis Pathway

Bacteria, unlike humans who obtain folate from their diet, must synthesize it internally.[5] The folate synthesis pathway begins with guanosine triphosphate (GTP) and proceeds through several enzymatic steps to produce tetrahydrofolate, the biologically active form of folate. Tetrahydrofolate is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[6][7]

The specific reaction catalyzed by DHPS is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][6][7]

Competitive Inhibition by Dapsone

Dapsone is a structural analog of PABA.[3] Due to this structural similarity, dapsone competes with PABA for the active site of the DHPS enzyme.[4][5] When dapsone binds to the enzyme, it prevents the binding of PABA, thereby blocking the synthesis of 7,8-dihydropteroate and, consequently, the entire folate synthesis pathway. This bacteriostatic action inhibits the growth and multiplication of the bacteria.[5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dapsone - Wikipedia [en.wikipedia.org]

- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]

Acediasulfone: A Technical Overview of its Discovery, Development, and Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of acediasulfone. This compound is an antimicrobial and antimalarial drug that functions as a long-acting prodrug of dapsone.[1][2] It was primarily developed to improve the water solubility of dapsone for the treatment of leprosy.[1]

Discovery and Development Timeline

The development of this compound emerged from the need for a more conveniently administered form of dapsone, which has low water solubility.[1] The timeline of its key milestones is summarized below.

| Year | Milestone | Key Details |

| 1948 | Initial research on N-alkyl, N-carboxyalkyl, and N-hydroxyalkyl derivatives of 4,4'-diaminodiphenyl sulfone (dapsone) was published by E.L. Jackson in the Journal of the American Chemical Society.[1] | This foundational work explored modifications of the dapsone structure. |

| 1949 | First patent for this compound synthesis filed by Cilag Ltd. (CH 254803).[1] | This marked the initial proprietary claim for the synthesis of the compound. |

| 1952 | Subsequent patents for this compound synthesis granted to Cilag Ltd. (CH 278482) and Parke-Davis (U.S. patent 2,589,211).[1] | These patents further secured the intellectual property surrounding the synthesis of this compound. |

| 1967 | Initiation of a significant clinical trial in the Karimui of Papua New Guinea. | Acedapsone (an alternative name for this compound) was administered by injection five times a year for the treatment of leprosy in an area with difficult access.[3] |

| 1975 | Publication of a six-year status report on the Karimui, Papua New Guinea clinical trial. | The report detailed the long-term outcomes and efficacy of acedapsone treatment in over 460 patients.[3] |

| 1976 | Report on a chemoprophylactic trial in Micronesia. | This trial investigated the use of acedapsone for the prevention of leprosy. |

Physicochemical Properties

This compound is chemically known as 2-([4-(4-aminophenyl)sulfonylphenyl]amino)acetic acid.[1] Its key physicochemical properties are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O₄S |

| Molar Mass | 306.34 g·mol⁻¹[1] |

| CAS Number | 80-03-5[1] |

| Sodium Salt CAS Number | 127-60-6[4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of dapsone with bromoacetic acid. This process was developed to create a water-soluble salt form of the drug.[1]

General Reaction Scheme:

-

Reactants: Dapsone (1) and Bromoacetic Acid

-

Product: this compound (2)[1]

While the specific, detailed experimental protocol including reaction conditions, solvents, and purification methods are not extensively available in the public domain, the fundamental chemistry involves the alkylation of one of the amino groups of dapsone with bromoacetic acid.

Clinical Trial Protocol (Karimui, Papua New Guinea)

The clinical trial initiated in 1967 in Papua New Guinea provides insight into the clinical application of this compound (referred to as acedapsone or DADDS in the study).

-

Drug Formulation: A repository formulation of acedapsone for intramuscular injection.

-

Dosing Regimen: Injections administered five times per year.[3]

-

Patient Population: Over 460 individuals with leprosy.[3]

-

Duration: The study reported on outcomes after six years of treatment.[3]

-

Primary Outcome Measures: Clinical response and reduction in Mycobacterium leprae in skin smears.[3]

Mechanism of Action

This compound is a prodrug that is metabolized in the body to its active form, dapsone.[1] Therefore, its mechanism of action is that of dapsone. Dapsone is a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in Mycobacterium leprae.[5][6][7][8]

This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid.[5][6][7][8] By inhibiting this pathway, dapsone prevents the synthesis of nucleic acids, which are essential for the growth and replication of the bacteria.[5][6][7][8]

Inhibition of Folic Acid Synthesis by Dapsone.

Clinical Efficacy

The clinical trial in Papua New Guinea demonstrated a satisfactory response to acedapsone therapy in the majority of patients.[3]

-

Patient Cohort: 336 patients were followed for six years.[3]

-

Observed Outcomes:

-

A satisfactory response was observed in 23 out of 28 multibacillary patients.[3]

-

The decrease in the number of M. leprae in skin smears was most prompt in patients with low initial bacterial loads.[3]

-

Patients with a high initial bacterial load and a fully lepromatous diagnosis showed a slower initial response in the first year, followed by a more rapid loss of bacilli in the subsequent year.[3]

-

-

Treatment Failures: In 5 of the 28 multibacillary patients, solid-staining M. leprae reappeared in smears, though isolates from three of these patients were found to be susceptible to dapsone.[3]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound is not widely available in the public domain. As a long-acting prodrug, it is designed for slow release and sustained levels of the active metabolite, dapsone. The plasma levels of dapsone in the Papua New Guinea trial were found to be normal and above the minimal inhibitory concentration.[3]

Preclinical Studies

Experimental Workflow

The general workflow for the development and evaluation of this compound can be conceptualized as follows:

This compound Development Workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Acedapsone (DADDS) treatment of leprosy patients in the Karimui of Papua New Guinea: status at six years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Sodium | C14H13N2NaO4S | CID 23677986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. leprosy-information.org [leprosy-information.org]

Acediasulfone: Molecular Properties and Identification

For Immediate Release

This technical guide provides essential physicochemical data for Acediasulfone, an antibiotic compound. The information is intended for researchers, scientists, and professionals engaged in drug development and chemical analysis.

Core Molecular Data

This compound is chemically identified by its specific molecular formula and weight, which are fundamental parameters for quantitative analysis, formulation, and experimental design.

| Parameter | Value |

| Molecular Formula | C14H14N2O4S[1][2] |

| Molecular Weight | 306.34 g/mol [1][2] |

| Exact Mass | 306.0674 u[2] |

Logical Relationship of Key Identifiers

The following diagram illustrates the direct relationship between the compound's common name and its fundamental molecular properties.

References

The Pharmacology of Acediasulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acediasulfone, an antimicrobial and antimalarial agent, serves as a long-acting prodrug of the well-established therapeutic, dapsone.[1][2][3][4] Primarily utilized in the treatment of leprosy, its pharmacological activity is intrinsically linked to its biotransformation into dapsone.[1][2][3][4] This guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetics, and the clinical context of its use. Due to the limited availability of in-depth pharmacological studies on this compound itself, this document extensively leverages the wealth of data available for its active metabolite, dapsone, to provide a complete picture for researchers and drug development professionals.

Introduction

This compound, also known as acedapsone or diaminodiphenylsulfone diacetate (DADDS), was developed to overcome the compliance challenges associated with the daily oral administration of dapsone in the treatment of leprosy.[5] As a repository formulation, a single intramuscular injection of this compound can maintain therapeutic levels of dapsone for an extended period, proving advantageous in resource-limited settings and for patients with difficulty adhering to daily medication regimens.[5][6] Understanding the pharmacological profile of this compound necessitates a thorough examination of its conversion to dapsone and the subsequent actions of dapsone on its molecular targets.

Mechanism of Action

The therapeutic effects of this compound are solely attributable to its active metabolite, dapsone. Dapsone exerts its antimicrobial and anti-inflammatory effects through two primary mechanisms:

Inhibition of Folate Synthesis in Mycobacteria

Dapsone is a structural analogue of para-aminobenzoic acid (PABA) and acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[7][8] By blocking this enzyme, dapsone prevents the synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and certain amino acids.[7] This inhibition of folate synthesis ultimately leads to a bacteriostatic effect on susceptible microorganisms, most notably Mycobacterium leprae.[8] Mammalian cells are unaffected by this mechanism as they do not synthesize their own folate and instead obtain it from dietary sources.[7]

Anti-inflammatory Effects

Beyond its antimicrobial properties, dapsone possesses significant anti-inflammatory activity. This is primarily achieved through the inhibition of myeloperoxidase (MPO), an enzyme found in neutrophils that plays a crucial role in the inflammatory response. MPO catalyzes the production of hypochlorous acid (a potent oxidizing agent) from hydrogen peroxide and chloride ions. By inhibiting MPO, dapsone reduces the production of these damaging reactive oxygen species, thereby mitigating inflammation-associated tissue damage.

Pharmacokinetics

As a prodrug, the pharmacokinetic profile of this compound is centered on its slow release from the injection site and subsequent hydrolysis to dapsone.

Absorption and Distribution

Following intramuscular injection, this compound is slowly absorbed into the systemic circulation. Its conversion to the active form, dapsone, and its primary metabolite, monoacetyldapsone (MADDS), occurs over an extended period.

Metabolism and Excretion

This compound is hydrolyzed in the plasma to release dapsone. Dapsone is then metabolized in the liver, primarily through two pathways: N-acetylation to MADDS and N-hydroxylation to dapsone hydroxylamine. The acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes, which can influence plasma concentrations of dapsone and MADDS.[9] The metabolites are primarily excreted in the urine.[10]

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic data for this compound and its active metabolite, dapsone.

Table 1: Pharmacokinetic Parameters of this compound (Acedapsone) in Leprosy Patients

| Parameter | Value | Study Population | Reference |

| Time to Peak Plasma Concentration (Tmax) | 22 - 35 days | 22 lepromatous Filipino patients | [11] |

| Half-life (t1/2) | 46 days | 22 lepromatous Filipino patients | [11] |

| Active Metabolite (Dapsone) t1/2 | 43 days | 22 lepromatous Filipino patients | [11] |

| Primary Metabolite (MADDS) t1/2 | 43 days | 22 lepromatous Filipino patients | [11] |

Table 2: Pharmacokinetic Parameters of Dapsone in Healthy Volunteers

| Parameter | Value Range | Study Population | Reference |

| Peak Serum Concentration (Cmax) | 1.10 - 2.33 mg/L | 25 healthy volunteers | [12] |

| Time to Peak Concentration (Tmax) | 0.5 - 4 hours | 25 healthy volunteers | [12] |

| Area Under the Curve (AUC) | 20.3 - 75.4 mg·h/L | 25 healthy volunteers | [12] |

| Elimination Half-life (t1/2) | 11.5 - 29.2 hours | 25 healthy volunteers | [12] |

| Apparent Volume of Distribution (Vd) | 0.84 - 1.26 L/kg | 25 healthy volunteers | [13] |

Pharmacodynamics

The pharmacodynamic activity of this compound is mediated by dapsone. Key pharmacodynamic parameters relate to its efficacy against M. leprae and its anti-inflammatory effects.

Table 3: Pharmacodynamic Parameters of Dapsone

| Parameter | Value | Target | Reference |

| IC50 (Dihydropteroate Synthase) | 0.06 µg/mL | M. leprae DHPS | [1][14] |

| MIC (Minimum Inhibitory Concentration) | 1 µg/mL | Recombinant E. coli expressing M. leprae DHPS | [1][14] |

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of this compound are not extensively published. However, based on the available literature, a general workflow for assessing the pharmacology of a long-acting prodrug like this compound can be outlined.

Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method to determine the inhibitory activity of dapsone against DHPS involves a coupled enzymatic spectrophotometric assay.[15]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the substrates for DHPS (p-aminobenzoic acid and 6-hydroxymethylpterin pyrophosphate), a coupling enzyme (dihydrofolate reductase), and a cofactor (NADPH).

-

Enzyme and Inhibitor Addition: Purified DHPS enzyme and varying concentrations of the inhibitor (dapsone) are added to the reaction mixture.

-

Spectrophotometric Monitoring: The activity of DHPS is indirectly measured by monitoring the oxidation of NADPH at 340 nm. The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase, consuming NADPH in the process.

-

Data Analysis: The rate of NADPH oxidation is used to calculate the DHPS activity, and the IC50 value for the inhibitor is determined by plotting the enzyme activity against the inhibitor concentration.

Myeloperoxidase (MPO) Inhibition Assay

The inhibitory effect of dapsone on MPO can be assessed by measuring the chlorination of taurine.[8]

-

Reaction Setup: A reaction mixture is prepared containing taurine, purified MPO, and various concentrations of the inhibitor (dapsone) in a suitable buffer at a physiological pH.

-

Initiation and Termination: The reaction is initiated by adding hydrogen peroxide (H2O2) and terminated after a specific incubation period by adding catalase.

-

Detection of Taurine Chloramine: The amount of taurine chloramine produced is quantified by adding a colorimetric reagent (e.g., 3,3',5,5'-tetramethylbenzidine) and measuring the absorbance at a specific wavelength.

-

Calculation of Inhibition: The percentage of MPO inhibition is calculated by comparing the absorbance in the presence of the inhibitor to that of a control without the inhibitor.

Clinical Significance and Future Directions

This compound has played a significant role in the global effort to control leprosy by providing a long-acting, effective treatment that improves patient adherence.[1][6] Its clinical utility is well-established, particularly in outreach programs and for patients in remote areas.

Future research could focus on several areas:

-

Detailed Pharmacokinetic Modeling: More comprehensive pharmacokinetic studies in diverse patient populations could help refine dosing regimens and further optimize treatment outcomes.

-

Exploration of Other Indications: Given the anti-inflammatory properties of dapsone, the potential utility of this compound in other chronic inflammatory conditions could be investigated.

-

Development of Novel Long-Acting Formulations: The success of this compound as a long-acting prodrug provides a strong rationale for the development of new, improved long-acting formulations of dapsone or other anti-leprosy drugs.

Conclusion

This compound stands as a testament to the power of prodrug design in enhancing the therapeutic utility of established drugs. Its pharmacology is a direct extension of its active metabolite, dapsone, which effectively targets both the microbial cause of leprosy and the host's inflammatory response. This guide has provided a detailed overview of the available data, highlighting the key mechanisms, pharmacokinetic properties, and experimental considerations for this important therapeutic agent. For researchers and drug development professionals, a thorough understanding of the pharmacology of both the prodrug and its active metabolite is crucial for the continued optimization of treatment strategies for leprosy and potentially other diseases.

References

- 1. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical drug delivery systems: I. Preparation and evaluation of prodrugs of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoprophylaxis against leprosy with acedapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Acedapsone (DADDS) treatment of leprosy patients in the Karimui of Papua New Guinea: status at six years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic method with ultraviolet detection for the determination of dapsone and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. The pharmacokinetics of dapsone after oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]

The Bioconversion of Acediasulfone to Dapsone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acediasulfone, a water-soluble prodrug of the anti-leprosy agent dapsone, is designed to overcome the poor aqueous solubility of its parent compound. The therapeutic efficacy of this compound is contingent upon its efficient in vivo conversion to active dapsone. This technical guide provides a comprehensive overview of the biotransformation of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathways and experimental workflows. The primary mechanism of conversion is understood to be enzymatic hydrolysis, likely mediated by aminopeptidases. This document serves as a resource for researchers investigating the pharmacokinetics, metabolism, and formulation of this compound and related dapsone prodrugs.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) has been a cornerstone in the multidrug therapy for leprosy for decades. However, its low water solubility presents challenges in formulation and administration. This compound, N-(p-sulfanilylphenyl)glycine, was developed as a more soluble prodrug to enhance its pharmaceutical properties. The conversion of this prodrug to the active dapsone molecule is a critical step in its mechanism of action. Understanding the kinetics and pathways of this conversion is paramount for optimizing drug delivery and ensuring therapeutic efficacy.

The Conversion Pathway: Enzymatic Hydrolysis

The conversion of this compound to dapsone is primarily believed to occur via enzymatic hydrolysis of the amide bond linking the glycine moiety to the dapsone backbone. As an N-amino acid derivative of dapsone, this compound is a substrate for peptidases.

Based on studies of similar amino acid prodrugs of dapsone, the enzymatic cleavage is likely mediated by aminopeptidases, which are ubiquitous in various tissues and plasma. These enzymes stereospecifically cleave amino acids from the N-terminus of peptides and proteins, and their action on this compound would release dapsone and glycine.

Figure 1: Proposed enzymatic conversion of this compound to dapsone.

Quantitative Data

While specific kinetic data for the conversion of this compound is limited in publicly available literature, studies on analogous L-amino acid derivatives of dapsone provide valuable insights.

| Parameter | Value | Species | Source |

| Conversion Half-life (t½) | < 2 minutes | Rabbit (in vivo) | [1] |

| Conversion | Quantitative | Rabbit (in vivo) | [1] |

Table 1: Pharmacokinetic Parameters for the Conversion of L-Amino Acid Prodrugs of Dapsone. Note: This data is for general L-amino acid derivatives and serves as an estimate for the rapid conversion of this compound.

Experimental Protocols

This section details methodologies for key experiments to study the conversion of this compound to dapsone.

In Vitro Stability of this compound in Human Plasma

This protocol is designed to assess the stability of this compound in human plasma, which contains various enzymes, including aminopeptidases.

Objective: To determine the rate of conversion of this compound to dapsone in human plasma.

Materials:

-

This compound

-

Dapsone (for standard curve)

-

Human plasma (pooled, heparinized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Trichloroacetic acid (TCA) or other protein precipitation agent

-

HPLC system with UV or MS/MS detector

-

Thermostatic water bath or incubator (37°C)

-

Microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or PBS).

-

Prepare a 1 mg/mL stock solution of dapsone in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of working standard solutions for both this compound and dapsone for the calibration curve.

-

-

Incubation:

-

Pre-warm human plasma and PBS to 37°C.

-

In a microcentrifuge tube, add a known volume of human plasma.

-

Spike the plasma with the this compound stock solution to achieve a final concentration of 1 µM.

-

Incubate the mixture at 37°C in a shaking water bath.

-

-

Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

-

-

Sample Processing:

-

Immediately add the aliquot to a microcentrifuge tube containing a protein precipitation agent (e.g., 200 µL of ice-cold acetonitrile or 10% TCA).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples using a validated HPLC method for the simultaneous quantification of this compound and dapsone.

-

-

Data Analysis:

-

Construct calibration curves for both this compound and dapsone.

-

Determine the concentrations of this compound and dapsone at each time point.

-

Plot the concentration of this compound versus time to determine the degradation rate and half-life (t½).

-

Figure 2: Experimental workflow for in vitro plasma stability assay.

In Vitro Metabolism of this compound using Liver Microsomes

This protocol investigates the role of liver enzymes in the metabolism of this compound.

Objective: To determine if this compound is metabolized by liver microsomal enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

HPLC system with UV or MS/MS detector

-

Thermostatic water bath (37°C)

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent with low organic content).

-

Thaw the human liver microsomes on ice.

-

-

Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer

-

Human liver microsomes (e.g., 0.5 mg/mL final concentration)

-

This compound (e.g., 1 µM final concentration)

-

-

Prepare a control reaction without the NADPH regenerating system.

-

-

Reaction Initiation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Incubation and Sampling:

-

Incubate at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the protein.

-

-

Analysis:

-

Analyze the supernatant by HPLC-UV/MS to quantify the remaining this compound and the formation of dapsone.

-

Figure 3: Workflow for in vitro metabolism study using liver microsomes.

Conclusion

This compound serves as a valuable prodrug of dapsone, with its conversion to the active form being a critical pharmacokinetic step. The available evidence strongly suggests that this biotransformation is a rapid, enzyme-mediated hydrolysis, likely carried out by aminopeptidases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific kinetics and mechanisms of this conversion. A thorough understanding of the conversion of this compound to dapsone is essential for the continued development and clinical application of this important therapeutic agent.

References

Acediasulfone: A Technical Deep-Dive into its Antimalarial Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acediasulfone, a long-acting prodrug, exerts its antimalarial effects through its active metabolite, dapsone.[1][2][3][4][5] This technical guide provides a comprehensive overview of the antimalarial properties of this compound, focusing on the pharmacological activity of dapsone. It details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used to generate this data. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially further develop sulfone-based antimalarial therapies.

Introduction

This compound is an antimicrobial agent that also possesses antimalarial activity.[1][2] It functions as a prodrug, being metabolized in the body to its active form, dapsone.[1][2][3][4][5] Dapsone belongs to the sulfone class of drugs and has been used in combination with other agents for the treatment and prevention of malaria.[6][7][8] This document will focus on the antimalarial properties of dapsone as the active principle of this compound.

Mechanism of Action: Inhibition of Folate Biosynthesis

Dapsone's antimalarial activity stems from its ability to disrupt the folate biosynthesis pathway in Plasmodium parasites. Specifically, dapsone acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[9][10] DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyldihydropterin pyrophosphate to form 7,8-dihydropteroate, a crucial precursor for the synthesis of folic acid.[9]

Unlike their human hosts, who obtain folate from their diet, malaria parasites must synthesize it de novo. By inhibiting DHPS, dapsone effectively blocks this essential pathway, leading to a depletion of folate cofactors necessary for the synthesis of nucleic acids and certain amino acids. This ultimately inhibits parasite replication and survival. The selective toxicity of dapsone is due to the absence of the DHPS-mediated folate synthesis pathway in humans.

Signaling Pathway Diagram

Caption: Folate biosynthesis pathway in Plasmodium and the inhibitory action of dapsone.

Quantitative Data

The following tables summarize the available quantitative data on the antimalarial activity of dapsone.

Table 1: In Vitro Activity of Dapsone against Plasmodium falciparum

| Parameter | P. falciparum Strain | Value | Reference(s) |

| IC50 | K39 | Unbound concentration in vivo was 10-fold higher than IC50 | [6][11] |

| IC50 | Field Isolates (Kenya) | Varied, with some resistant isolates showing IC50 > 10 µg/mL | [12] |

Note: Specific IC50 values for dapsone against various P. falciparum strains are not consistently reported in the reviewed literature. The data from clinical studies provides an indirect measure of its in vitro potency.

Table 2: In Vivo Efficacy of Dapsone Combinations

| Study Type | Drug Combination | Parasite | Animal Model | Efficacy | Reference(s) |

| Prophylaxis | Dapsone-Pyrimethamine | P. falciparum | Human | 100% protection (0/83 infected vs 28/83 in placebo) | [13] |

| Treatment | Chlorproguanil-Dapsone | P. falciparum | Human (children) | 93.5% cure rate (246/263 cleared parasites) | [8] |

| Treatment | Chlorproguanil-Dapsone | P. falciparum | Human | Effective treatment for uncomplicated malaria | [7] |

Table 3: Dihydropteroate Synthase (DHPS) Inhibition by Dapsone

| Parameter | P. falciparum Enzyme | Value | Reference(s) |

| Ki | Recombinant DHPS | Dapsone was the most potent inhibitor tested among several sulfones and sulfonamides. Ki values for dapsone can be calculated from IC50 data. | [9] |

Note: A specific Ki value for dapsone against P. falciparum DHPS was not explicitly found in the reviewed literature, though its high potency as a DHPS inhibitor is established.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Antimalarial Susceptibility Testing

The in vitro activity of dapsone against P. falciparum can be determined using various methods that measure parasite growth inhibition.[14][15][16][17]

Objective: To determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum.

Methodology ([3H]-Hypoxanthine Incorporation Assay): [14][16]

-

Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., K39 strain) are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment.[14]

-

Drug Preparation: A stock solution of dapsone is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay Setup: In a 96-well microtiter plate, the drug dilutions are added to parasite cultures with a starting parasitemia of approximately 0.5-1%. Control wells with no drug are included.

-

Incubation: The plates are incubated for 24-48 hours under the same conditions as the parasite culture.

-

Radiolabeling: [3H]-hypoxanthine, a nucleic acid precursor, is added to each well, and the plates are incubated for another 18-24 hours.

-

Harvesting and Measurement: The contents of the wells are harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of growth inhibition is calculated relative to the drug-free control. The IC50 value is determined by plotting the inhibition percentage against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for in vitro antimalarial susceptibility testing.

In Vivo Antimalarial Efficacy Testing (Peters' 4-Day Suppressive Test)

The Peters' 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.[14]

Objective: To assess the schizonticidal activity of a drug against a blood-stage malaria infection in mice.

Methodology: [14]

-

Animal Model: Swiss albino mice are typically used.

-

Parasite Inoculation: Mice are inoculated intraperitoneally with a standardized dose of Plasmodium berghei-infected erythrocytes.

-

Drug Administration: The test drug (dapsone) is administered orally or subcutaneously to groups of infected mice once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

-

Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia in the treated groups is compared to the control group, and the percentage of parasite suppression is calculated using the following formula: % Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100

References

- 1. This compound (INN) is an antimicrobial drug, which also has antimalarial activity. It is a long-acting prodrug of dapsone, which is used for treating leprosy. [molsyns.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C14H14N2O4S | CID 66451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chlorproguanil/dapsone for uncomplicated Plasmodium falciparum malaria in young children: pharmacokinetics and therapeutic range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorproguanil-dapsone: effective treatment for uncomplicated falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in dhfr in Plasmodium falciparum infections selected by chlorproguanil-dapsone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Plasmodium falciparum: in vitro activity of sulfadoxine and dapsone in field isolates from Kenya: point mutations in dihydropteroate synthase may not be the only determinants in sulfa resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inadequate prophylaxis of malaria with dapsone-pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mmv.org [mmv.org]

- 15. ajpp.in [ajpp.in]

- 16. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tm.mahidol.ac.th [tm.mahidol.ac.th]

Methodological & Application

Acediasulfone: Application Notes and Protocols for Leprosy Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of acediasulfone, a long-acting prodrug of dapsone, and its historical application in the research and treatment of leprosy. This document includes a summary of its mechanism of action, pharmacokinetic data, and protocols synthesized from historical clinical trials.

Introduction

This compound, also known as acedapsone or 4,4'-diacetyldiaminodiphenyl sulfone (DADDS), is an antimicrobial agent that has been investigated for its efficacy in the treatment and prevention of leprosy, a chronic infectious disease caused by Mycobacterium leprae. As a repository sulfone, this compound is slowly hydrolyzed in the body to its active metabolite, dapsone.[1][2][3] Dapsone is a well-established bacteriostatic agent against M. leprae. The long-acting nature of this compound offered a potential advantage in ensuring treatment adherence in resource-limited settings.

Mechanism of Action

This compound itself is not the active agent against M. leprae. Following intramuscular administration, it is gradually deacetylated to form dapsone. Dapsone acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid. Folic acid is essential for the synthesis of nucleic acids and certain amino acids. By blocking this pathway, dapsone inhibits the replication of M. leprae.

Caption: Mechanism of this compound Action.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

| Parameter | This compound (DADDS) | Dapsone (DDS) | Monoacetyl DDS (MADDS) | Reference |

| Dosage | 225 mg (intramuscular) | - | - | [5] |

| Peak Plasma Level (Time) | 22 - 35 days | 22 - 35 days | 22 - 35 days | [5] |

| Plasma Half-life (T1/2) | 46 days | 43 days | 43 days | [5] |

Table 2: Efficacy of this compound in Leprosy Chemoprophylaxis

| Study Group | Number of Subjects | Number of Leprosy Cases | Follow-up Period | Protective Efficacy | Reference |

| This compound | 280 | 13 | 225 weeks | 56.7% | [5] |

| Placebo | 280 | 30 | 225 weeks | - | [5] |

Experimental Protocols

The following are synthesized protocols based on the methodologies described in historical clinical trial literature. These are intended for informational purposes and should be adapted and approved by an institutional review board before implementation.

Protocol 1: Evaluation of this compound Efficacy in Leprosy Treatment

Objective: To assess the clinical and bacteriological response of leprosy patients to treatment with this compound.

Methodology:

-

Patient Selection:

-

Recruit patients with a confirmed diagnosis of multibacillary leprosy.

-

Obtain informed consent from all participants.

-

Conduct a baseline clinical assessment, including skin examinations and nerve function tests.

-

Collect skin slit smears or biopsies for bacteriological examination to determine the initial bacterial index (BI).

-

-

Treatment Regimen:

-

Monitoring and Evaluation:

-

Perform clinical assessments at regular intervals (e.g., every 3-6 months) to monitor for signs of improvement or adverse reactions.

-

Collect skin slit smears or biopsies annually to assess the change in the bacteriological index.

-

Monitor plasma levels of dapsone to ensure they remain above the minimal inhibitory concentration (MIC) for M. leprae.[6]

-

Caption: Leprosy Treatment Trial Workflow.

Protocol 2: this compound for Leprosy Chemoprophylaxis

Objective: To evaluate the protective efficacy of this compound in preventing the development of leprosy in household contacts of leprosy patients.

Methodology:

-

Study Population:

-

Identify household contacts of individuals with active multibacillary leprosy.

-

Enroll healthy, disease-free contacts who provide informed consent.

-

-

Randomization and Blinding:

-

Randomly assign participants to either the treatment group (this compound) or the control group (placebo).

-

The study should be conducted in a double-blind manner where neither the participants nor the investigators know the treatment allocation.

-

-

Intervention:

-

Administer 3 injections of this compound (or placebo) at 10-week intervals.[5]

-

-

Follow-up and Outcome Assessment:

-

Monitor all participants for the development of clinical signs of leprosy over a prolonged period (e.g., 225 weeks).[5]

-

Confirm any suspected cases of leprosy through clinical and bacteriological examination.

-

Calculate the incidence of leprosy in both the this compound and placebo groups to determine the protective efficacy.

-

Synthesis of this compound

This compound is synthesized from dapsone. The process involves the reaction of dapsone with bromoacetic acid. This reaction results in the formation of this compound, which can be administered as a water-soluble salt, improving its administrability compared to the poorly water-soluble dapsone.[1]

References

- 1. Acedapsone (DADDS) treatment of leprosy patients in the Karimui of Papua New Guinea: status at six years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. leprosy-information.org [leprosy-information.org]

- 3. ajtmh.org [ajtmh.org]

- 4. Blood dapsone levels in leprosy patients treated with acedapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Limited duration acedapsone prophylaxis in leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acedapsone treatment of leprosy patients: response versus drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Acediasulfone in Malaria Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the exploration of novel and repurposed therapeutic agents. Acediasulfone, a long-acting prodrug of the sulfone antibiotic dapsone, presents a compelling candidate for antimalarial research. Like other sulfonamides, its active form, dapsone, targets a crucial metabolic pathway in the parasite, offering a distinct mechanism of action from many frontline antimalarials.[1]

These application notes provide a comprehensive guide for researchers utilizing this compound in in vitro malaria cell culture models. The document outlines the underlying mechanism of action, detailed protocols for assessing its antimalarial activity, and a summary of available efficacy data.

Mechanism of Action: Inhibition of Folate Biosynthesis

This compound's antimalarial activity is exerted through its active metabolite, dapsone. Dapsone acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) within the parasite's folate biosynthesis pathway.[2] This pathway is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are vital for the parasite's growth and replication.[3]

Plasmodium falciparum synthesizes folate de novo, making the folate pathway an attractive drug target as humans acquire folate through their diet.[4] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA), dapsone blocks the production of dihydropteroate, a precursor to tetrahydrofolate. This disruption of the folate pathway ultimately leads to the inhibition of parasite proliferation.

Signaling Pathway Diagram

Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound (dapsone).

Quantitative Data: In Vitro Efficacy of Dapsone

As this compound is a prodrug, its in vitro activity is a direct result of its conversion to dapsone. The following table summarizes the 50% inhibitory concentration (IC50) values for dapsone against various strains of P. falciparum. It is important to note that IC50 values can vary based on the specific laboratory conditions and assays used.

| P. falciparum Strain | Resistance Profile | IC50 (µM) | Reference |

| K39 | Not specified | ~0.065 | [5] |

| Field Isolates (Kenya) | Varied | Wide range, influenced by dhps mutations | [6] |

| FC-27 | Chloroquine- and Pyrimethamine-sensitive | Effective inhibition in ex vivo assay | [7] |

| K1 | Chloroquine- and Pyrimethamine-resistant | Ineffective in ex vivo assay | [7] |

Experimental Protocols

This section provides a detailed methodology for determining the in vitro antimalarial activity of this compound using a standardized SYBR Green I-based fluorescence assay.

Experimental Workflow Diagram

Caption: Workflow for determining the IC50 of this compound against P. falciparum.

Materials and Reagents

-

Plasmodium falciparum culture (e.g., 3D7, W2, Dd2 strains)

-

Human erythrocytes (O+), washed

-

Complete malaria culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I)

-

This compound (stock solution prepared in DMSO and serially diluted in complete medium)

-

96-well flat-bottom sterile microplates

-

SYBR Green I lysis buffer

-

Positive control antimalarial drug (e.g., Chloroquine, Artemisinin)

-

Negative control (complete medium with DMSO, vehicle control)

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Incubator at 37°C

-

Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Step-by-Step Protocol

-

P. falciparum Culture Maintenance:

-

Maintain a continuous culture of the desired P. falciparum strain in human erythrocytes at a 2-5% hematocrit in complete malaria culture medium.

-

Incubate at 37°C in a humidified atmosphere with the gas mixture.

-

Monitor parasitemia daily by Giemsa-stained thin blood smears.

-

-

Parasite Synchronization:

-

To obtain a population of parasites at the same life cycle stage (preferably ring stage), synchronize the culture using 5% D-sorbitol treatment.

-

Repeat the synchronization process to achieve a highly synchronous culture.

-

-

Preparation of Drug Plates:

-

Prepare serial dilutions of this compound in complete medium in a separate 96-well plate. A typical concentration range to test would be from low nanomolar to high micromolar.

-

Transfer the drug dilutions to the final assay plate (in triplicate). Include wells for positive and negative controls.

-

-

Assay Initiation:

-

Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5-1% and a hematocrit of 2% with uninfected erythrocytes and complete medium.

-

Add the parasite suspension to each well of the drug-containing plate.

-

Incubate the plates for 72 hours at 37°C in the controlled gas environment.

-

-

SYBR Green I Assay and Fluorescence Reading:

-

After the 72-hour incubation, lyse the red blood cells by freezing the plates at -20°C or -80°C followed by thawing.

-

Add SYBR Green I lysis buffer to each well and mix thoroughly.

-

Incubate the plates in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

-

-

Data Analysis and IC50 Determination:

-

Subtract the background fluorescence from the negative control wells.

-

Normalize the fluorescence data to the drug-free control wells (representing 100% parasite growth).

-

Plot the percentage of growth inhibition against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[8]

-

Conclusion

This compound, through its active form dapsone, represents a valuable tool for antimalarial research, particularly in the context of drug repurposing and combination therapies. The protocols and data presented here provide a framework for the systematic evaluation of its efficacy in in vitro malaria cell culture models. By understanding its mechanism of action and employing standardized assays, researchers can effectively assess the potential of this compound and other DHPS inhibitors in the ongoing effort to combat malaria.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Chlorproguanil/dapsone for uncomplicated Plasmodium falciparum malaria in young children: pharmacokinetics and therapeutic range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasmodium falciparum: in vitro activity of sulfadoxine and dapsone in field isolates from Kenya: point mutations in dihydropteroate synthase may not be the only determinants in sulfa resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple-dose pharmacokinetics and in vitro antimalarial activity of dapsone plus pyrimethamine (Maloprim) in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro drug assay and IC50 calculation [bio-protocol.org]

Protocols for the Preparation of Acediasulfone Solutions: Application Notes for Researchers

For Immediate Release

These application notes provide detailed protocols for the preparation of acediasulfone solutions for use in research and drug development. This compound, a long-acting prodrug of the antimicrobial and antimalarial agent dapsone, can be administered as a water-soluble salt, which is the focus of these protocols. Given the limited availability of specific experimental data on the solubility of this compound, these guidelines are based on available chemical information and established laboratory practices for similar compounds.

Introduction

This compound is a compound of interest for its potential antimicrobial and antimalarial activities.[1] Proper preparation of this compound solutions is critical for accurate and reproducible experimental results in in vitro and in vivo studies. This document outlines the recommended procedures for the dissolution of this compound, with a particular focus on its more soluble sodium salt form.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound and its sodium salt is fundamental to preparing stable and effective solutions. This compound is a derivative of dapsone, designed to have improved water solubility.[1]

Table 1: Physicochemical and Predicted Solubility Data for this compound and this compound Sodium

| Property | This compound | This compound Sodium | Reference |

| Molecular Formula | C₁₄H₁₄N₂O₄S | C₁₄H₁₃N₂NaO₄S | [2] |

| Molecular Weight | 306.34 g/mol | 328.32 g/mol | [2][3] |

| CAS Number | 80-03-5 | 127-60-6 | [2][3] |

| Predicted Water Solubility | 0.179 mg/mL | 0.344 mg/mL | [4] |

Note: Solubility data is based on computational predictions and may vary under experimental conditions.

Experimental Protocols

Due to the higher predicted water solubility, it is recommended to use the sodium salt of this compound for the preparation of aqueous solutions.

Protocol 1: Preparation of an Aqueous Stock Solution of this compound Sodium

This protocol describes the preparation of a 1 mg/mL aqueous stock solution of this compound sodium.

Materials:

-

This compound Sodium powder (CAS: 127-60-6)

-

Nuclease-free water

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional)

-

Sterile syringe filters (0.22 µm)

-

Sterile storage vials

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound Sodium powder. For a 10 mL of a 1 mg/mL solution, weigh 10 mg of the powder.

-

Initial Dissolution: Add the weighed powder to a sterile conical tube. Add a small volume of nuclease-free water (e.g., 2-3 mL for a 10 mL final volume).

-

Mixing: Vortex the mixture vigorously for 1-2 minutes to aid dissolution. If necessary, use a magnetic stirrer at a low to medium speed.

-

Volume Adjustment: Once the powder is fully dissolved, add nuclease-free water to reach the final desired volume (e.g., 10 mL).

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Storage: Aliquot the sterile solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage.

Protocol 2: Preparation of this compound Solution in Organic Solvents

For applications requiring higher concentrations or for the less soluble this compound free acid, organic solvents may be necessary. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of sparingly soluble compounds for in vitro assays.

Materials:

-

This compound powder (CAS: 80-03-5)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution in DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the weighed powder).

-

Mixing: Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to facilitate dissolution, but the stability of the compound under these conditions should be considered.

-

Storage: Store the DMSO stock solution at -20°C in tightly sealed vials to prevent moisture absorption. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Stability Considerations

The stability of this compound in solution is not well-documented. As a prodrug of dapsone, its stability in aqueous solutions, particularly at different pH values and temperatures, should be considered. Dapsone itself has very low water solubility, and its stability in suspension has been studied.[5][6] It is recommended to prepare fresh solutions for experiments whenever possible. For stored stock solutions, it is advisable to perform quality control checks, such as spectrophotometry or chromatography, to confirm the concentration and integrity of the compound over time.

Experimental Workflow and Signaling Pathway Diagrams

To aid in the visualization of the experimental process, a workflow diagram is provided below.

Caption: Workflow for preparing a sterile aqueous solution of this compound sodium.

Disclaimer: These protocols are intended for research purposes only. Researchers should always consult relevant safety data sheets (SDS) before handling any chemical compounds and perform their own validation of solution stability and suitability for their specific experimental setup.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H14N2O4S | CID 66451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Sodium | C14H13N2NaO4S | CID 23677986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Stability of Dapsone in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability of Dapsone in Extemporaneously Compounded Oral Suspensions. | Semantic Scholar [semanticscholar.org]

Acediasulfone Dosage for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

The therapeutic effects of acediasulfone are attributable to its active metabolite, dapsone. Dapsone possesses a dual mechanism of action:

-

Antimicrobial Effect: Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][6][] By competing with the natural substrate, para-aminobenzoic acid (PABA), dapsone blocks the synthesis of dihydrofolic acid, a precursor for purines and ultimately DNA.[8][9] This bacteriostatic action is effective against Mycobacterium leprae and other susceptible microorganisms.[5]

-

Anti-inflammatory Effect: Dapsone also exhibits anti-inflammatory properties by inhibiting the myeloperoxidase-H2O2-halide system in neutrophils.[4][8] This action reduces the production of cytotoxic oxidants, thereby mitigating tissue damage during inflammatory responses.[8]

Signaling Pathway Diagrams

Caption: Inhibition of bacterial folic acid synthesis by dapsone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H14N2O4S | CID 66451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 5. Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. BPJ 49: Antibiotic series: Appropriate use of sulfonamide antibiotics [bpac.org.nz]

- 8. Dapsone - Wikipedia [en.wikipedia.org]

- 9. drugs.com [drugs.com]

Application Notes and Protocols for the Quantification of Acediasulfone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Acediasulfone, an antimicrobial and antimalarial drug. The protocols described herein are essential for quality control, stability testing, and pharmacokinetic studies.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common starting point is a mixture of water:methanol:glacial acetic acid (750:249:1, v/v/v).[1][2] The pH of the aqueous phase may need to be adjusted to optimize peak shape and retention.

-

Detection Wavelength: Based on the UV spectrum of sulfonamides, a detection wavelength of 270 nm is a suitable starting point.[1][2]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

-

Injection Volume: 20 µL.

1.2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or the mobile phase) to obtain a stock solution of known concentration (e.g., 100 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

-

Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., bulk drug, pharmaceutical formulation). For a solid dosage form, a representative portion should be accurately weighed, dissolved in a suitable solvent, sonicated to ensure complete dissolution, and diluted to a concentration within the calibration range. Filtration through a 0.45 µm filter is recommended before injection.

1.3. Forced Degradation Studies:

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][4] The drug substance should be exposed to the following stress conditions:

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 1.0 N HCl) at an elevated temperature (e.g., 70°C).[5]

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 1.0 N NaOH) at an elevated temperature.[5]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 10% H₂O₂).[5]

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 70°C).[5]

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm).[1][5]

After exposure, the stressed samples are diluted to a suitable concentration and analyzed by the HPLC method to check for the separation of the this compound peak from any degradation product peaks.

Data Presentation: Method Validation Parameters (Based on Similar Sulfonamides)

The following table summarizes typical validation parameters for stability-indicating HPLC methods for sulfonamides, which can be expected for a validated this compound method.

| Parameter | Typical Range/Value |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL[5] |

| Limit of Quantification (LOQ) | 1.6 µg/mL[5] |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Specificity | No interference from degradants or excipients |

Workflow Diagram

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and faster alternative for the quantification of this compound, particularly in combination with other drugs.

Experimental Protocols

2.1. Derivative Spectrophotometry:

This technique is useful for the simultaneous determination of this compound in the presence of interfering substances.[6]

-

Ratio-Spectra First Derivative Method:

-

Prepare standard solutions of this compound and the interfering substance.

-

Record the absorption spectra of the mixture.

-

Divide the spectrum of the mixture by the spectrum of a standard solution of one of the components.

-

Calculate the first derivative of the resulting ratio spectrum.

-

Measure the amplitude at the appropriate wavelength (e.g., 310 nm for this compound when in a mixture with cinchocaine).[6]

-

Quantify using a calibration curve prepared similarly.

-

-

Zero-Crossing First Derivative Method:

-

Record the first derivative spectra of the standard solutions and the sample.

-

Identify the zero-crossing point of the interfering substance.

-

Measure the derivative response of this compound at this wavelength (e.g., 318 nm for this compound in a mixture with cinchocaine).[6]

-

Quantify using a calibration curve.

-

2.2. Colorimetric Method:

This method involves the formation of a colored product that can be measured spectrophotometrically.[6]

-

To a series of volumetric flasks, add aliquots of the this compound standard or sample solution.

-

Add a solution of p-dimethylaminobenzaldehyde (PDAB).

-

Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (e.g., 452 nm).[6]

-

Construct a calibration curve of absorbance versus concentration to determine the amount of this compound in the sample.

Data Presentation: Spectrophotometric Method Validation Parameters

| Method | Linearity Range (µg/mL) |

| Ratio-Spectra First Derivative | 2 - 14[6] |

| Zero-Crossing First Derivative | 2 - 16[6] |

| Colorimetric Method | 12 - 60[6] |

Logical Relationship Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Acediasulfone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Acediasulfone using a reliable and reproducible isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is an antimicrobial agent. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability studies. The HPLC method outlined below is designed to provide a straightforward and robust approach for the determination of this compound in various sample matrices. This method is based on established principles for the analysis of structurally similar compounds and has been detailed to meet the stringent requirements of pharmaceutical research and quality assurance.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1. These conditions have been selected to ensure optimal separation, peak symmetry, and sensitivity.

Table 1: Optimized HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Isocratic Elution | A suitable mixture of acetonitrile and water, with phosphoric acid added to the water to adjust the pH, can be used. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | To be determined by UV scan of this compound standard |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Preparation of Mobile Phase

-

Prepare the aqueous component by adding a sufficient amount of phosphoric acid to HPLC-grade water to achieve the desired pH. For MS compatibility, use formic acid.[1]

-

Mix the appropriate volumes of the aqueous component and acetonitrile to achieve the final mobile phase composition.[1]

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Preparation of Standard Stock Solution

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a suitable solvent, such as methanol or a mixture of the mobile phase, in a 100 mL volumetric flask.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with the same solvent to obtain a standard stock solution of 100 µg/mL.

-

Store the stock solution under refrigerated conditions (2-8 °C) when not in use.

Preparation of Working Standard Solutions and Calibration Curve

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the desired linear range.

-

Inject each working standard solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). A general procedure for a solid dosage form is outlined below:

-

Weigh and finely powder a representative number of tablets or capsules.

-

Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

-

Transfer the powder to a volumetric flask of appropriate size.

-

Add a suitable volume of the dissolution solvent (e.g., methanol or mobile phase).

-

Sonicate for 20-30 minutes to ensure complete extraction of the drug.

-

Make up the volume with the dissolution solvent.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Method Validation Summary

The described HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose. A summary of typical validation parameters is provided in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from blank, placebo, or degradation products |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure the accuracy and precision of the results for the intended application.

References

Application Notes and Protocols: Acediasulfone as a Reference Standard in Drug Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acediasulfone, a sulfone antibacterial agent, serves as a critical reference standard in pharmaceutical analysis and quality control.[1] It is a long-acting prodrug of dapsone, also exhibiting antimalarial activity, and is primarily used in the treatment of leprosy.[2][3][4][5][6] The sodium salt of this compound is also utilized in pharmaceutical formulations.[4][7] As a reference standard, this compound is employed to ensure the identity, purity, strength, and quality of drug substances and products. Its use is integral to method validation, calibration of analytical instruments, and routine quality control testing, enabling accurate and reproducible results in drug development and manufacturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Name | 2-([4-(4-aminophenyl)sulfonylphenyl]amino)acetic acid | [2][3] |

| CAS Number | 80-03-5 | [2][3] |

| Molecular Formula | C14H14N2O4S | [2] |

| Molecular Weight | 306.34 g/mol | [2] |

| Solubility | Soluble in DMSO. | [8] |

| Storage | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [8] |

Application: Quantification of this compound in Pharmaceutical Preparations

This section outlines protocols for the quantitative analysis of this compound in pharmaceutical formulations using spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods.

Spectrophotometric Methods

Spectrophotometry offers a rapid and straightforward approach for the determination of this compound. Two derivative spectrophotometric techniques and a colorimetric method have been described for the simultaneous determination of this compound and cinchocaine in mixtures.[1][9]

Quantitative Data Summary

| Method | Wavelength (nm) | Linearity Range (µg/mL) |

| Ratio-Spectra First Derivative | 310 | 2 - 14 |

| Zero-Crossing First Derivative | 318 | 2 - 16 |

| Colorimetric (with p-dimethylaminobenzaldehyde) | 452 | 12 - 60 |

Experimental Protocol: Colorimetric Method

This protocol describes the determination of this compound via reaction with p-dimethylaminobenzaldehyde (PDAB).

1. Reagents and Materials:

-

This compound reference standard

-

p-dimethylaminobenzaldehyde (PDAB) solution

-

Methanol

-

Hydrochloric acid (0.1 M)

-

Ether

-

Anhydrous sodium sulfate

-

Volumetric flasks

-

Pipettes

-

Spectrophotometer

2. Standard Solution Preparation:

-